molecular formula C30H52O2 B1230088 Ginsenosides CAS No. 74749-74-9

Ginsenosides

Cat. No.: B1230088
CAS No.: 74749-74-9
M. Wt: 444.7 g/mol
InChI Key: NLHQJXWYMZLQJY-SWIZOJJJSA-N
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Chemical Reactions Analysis

Types of Reactions: Ginsenosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the bioavailability of this compound.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include formic acid, methanol, and various enzymes . The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.

Major Products: The major products formed from these reactions include different types of this compound with varying biological activities. For example, the hydrolysis of this compound can produce bioactive metabolites such as compound K .

Properties

CAS No.

74749-74-9

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(3S,5R,8R,9R,10R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22-,23-,24+,25-,27-,28+,29+,30?/m0/s1

InChI Key

NLHQJXWYMZLQJY-SWIZOJJJSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C

Isomeric SMILES

CC(=CCCC(C)([C@H]1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C

Key on ui other cas no.

74749-74-9

Synonyms

Ginsenosides
Panaxosides
Sanchinosides

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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